Enhanced Hydrophilicity and Aqueous Processability over Isomeric 4-Amino-3-sulfo-1,8-naphthalic Anhydride
The target compound (CAS 85508-04-9) exhibits a computed XLogP3 of -0.6, compared to +1.2 for the isomeric 4-amino-3-sulfo-1,8-naphthalic anhydride (CAS 6357-99-9), representing a 1.8 log unit shift toward greater hydrophilicity [1][2]. This difference arises from the sulfonic acid group being positioned on the pyran ring rather than the naphthalene ring, altering the compound's hydrogen-bond donor/acceptor topology and charge distribution [1][2]. A negative logP value indicates preferential partitioning into aqueous phases, which facilitates dissolution and reaction in water-based media without organic co-solvents.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.6 |
| Comparator Or Baseline | 4-Amino-3-sulfo-1,8-naphthalic anhydride (CAS 6357-99-9): XLogP3-AA = +1.2 |
| Quantified Difference | ΔXLogP = 1.8 units toward hydrophilicity |
| Conditions | XLogP3-AA algorithm, PubChem computed properties (release 2024.11.20) |
Why This Matters
For procurement, this means the compound is inherently more suitable for aqueous-phase dye coupling and bioconjugation workflows, reducing the need for solubility-enhancing additives or organic co-solvents that may interfere with biological systems.
- [1] PubChem Compound Summary for CID 90476799, '6-Amino-1,3-dioxo-1H,3H-naphtho(1,8-cd)pyransulphonic acid'. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 222164, 'Naphthalic anhydride, 4-amino-3-sulfo-'. National Center for Biotechnology Information (2025). View Source
